

PVTX-405: A Novel Molecular Glue Degradar Targeting IKZF2 to Overcome Immunotherapy Resistance

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Compound of Interest

Compound Name: PVTX-405

Cat. No.: B15607833

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to immunotherapy, particularly immune checkpoint inhibitors (ICIs), remains a significant hurdle in oncology. A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). **PVTX-405** is a first-in-class, orally bioavailable, potent, and highly selective molecular glue degrader of the transcription factor IKZF2 (Helios). By inducing the targeted degradation of IKZF2, **PVTX-405** destabilizes Tregs, enhances anti-tumor immune responses, and shows synergistic efficacy with ICIs in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to **PVTX-405**, highlighting its potential to overcome immunotherapy resistance.

Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors have revolutionized cancer treatment, yet a substantial number of patients do not respond or develop acquired resistance. The TME is a complex ecosystem of immune cells, stromal cells, and signaling molecules that can either promote or suppress anti-tumor immunity. Tregs, characterized by the expression of the master regulator FOXP3 and the

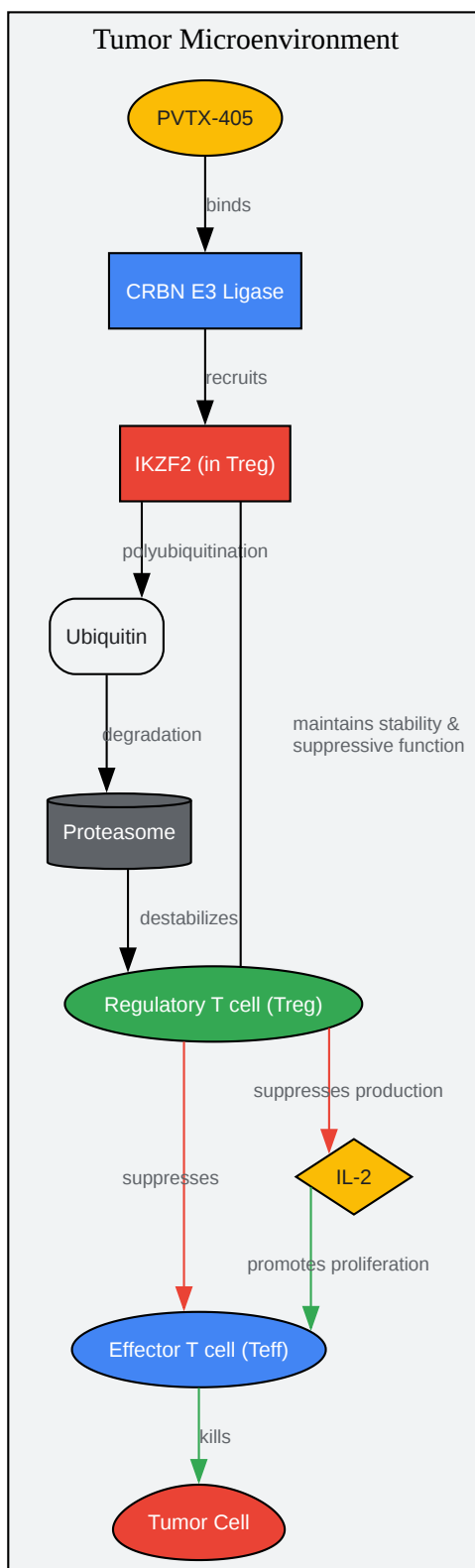
Ikaros family member IKZF2 (Helios), are critical mediators of immunosuppression within the TME.[1] High infiltration of Tregs is often associated with poor prognosis and resistance to ICIs. IKZF2 is essential for maintaining the stability and suppressive function of Tregs, making it an attractive therapeutic target to reprogram the TME and enhance anti-tumor immunity.[1]

PVTX-405: A Selective IKZF2 Molecular Glue Degradar

PVTX-405 is a novel small molecule that acts as a "molecular glue" to induce the degradation of IKZF2.[2] Unlike traditional inhibitors, molecular glues facilitate a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach offers the potential for sustained target knockdown and may circumvent resistance mechanisms associated with inhibitor-based therapies.

Mechanism of Action

PVTX-405 functions by promoting the formation of a ternary complex between IKZF2 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome. The degradation of IKZF2 in Tregs leads to their destabilization, characterized by reduced suppressive function and a shift towards a pro-inflammatory phenotype. This, in turn, enhances the activity of effector T cells (Teffs) and promotes an anti-tumor immune response.



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Caption: Mechanism of action of **PVTX-405**. (Max Width: 760px)

Preclinical Data

The preclinical development of **PVTX-405** has demonstrated its potency, selectivity, and efficacy in overcoming immunotherapy resistance.

In Vitro and Ex Vivo Activity

PVTX-405 induces potent and rapid degradation of IKZF2 in various cell lines and primary human T cells.

Parameter	Cell Line / System	Value	Reference
DC50 (IKZF2 Degradation)	Jurkat cells	6.3 nM	[3]
DC50 (IKZF2 Degradation)	-	0.7 nM	[2]
Dmax (IKZF2 Degradation)	Jurkat cells	>90%	[2]
hERG Inhibition (IC50)	-	48 μ M	[4]

- Selectivity: **PVTX-405** demonstrates high selectivity for IKZF2 over other CRBN neosubstrates, including the closely related Ikaros family members IKZF1 and IKZF3.[3]
- Functional Consequences: In Jurkat T cells, degradation of IKZF2 by **PVTX-405** leads to a dose-dependent increase in the production of the pro-inflammatory cytokine IL-2.[3] Ex vivo co-culture assays with human Tregs and Teffs show that **PVTX-405** treatment reduces the suppressive activity of Tregs, leading to increased Teff proliferation.[3]

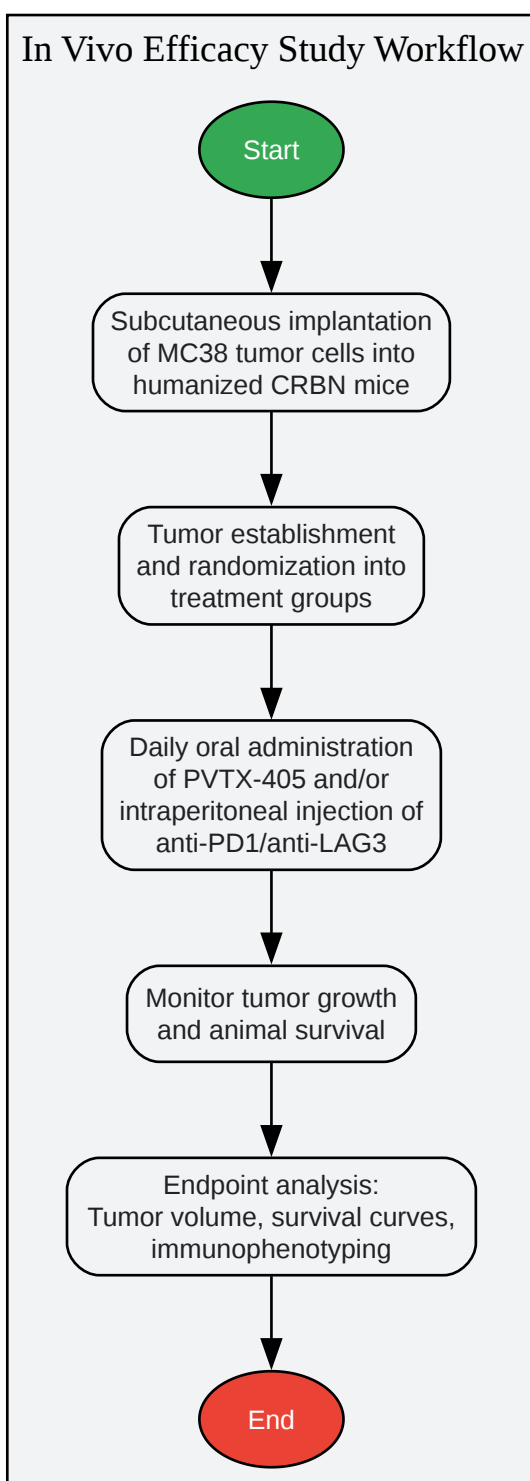
In Vivo Efficacy

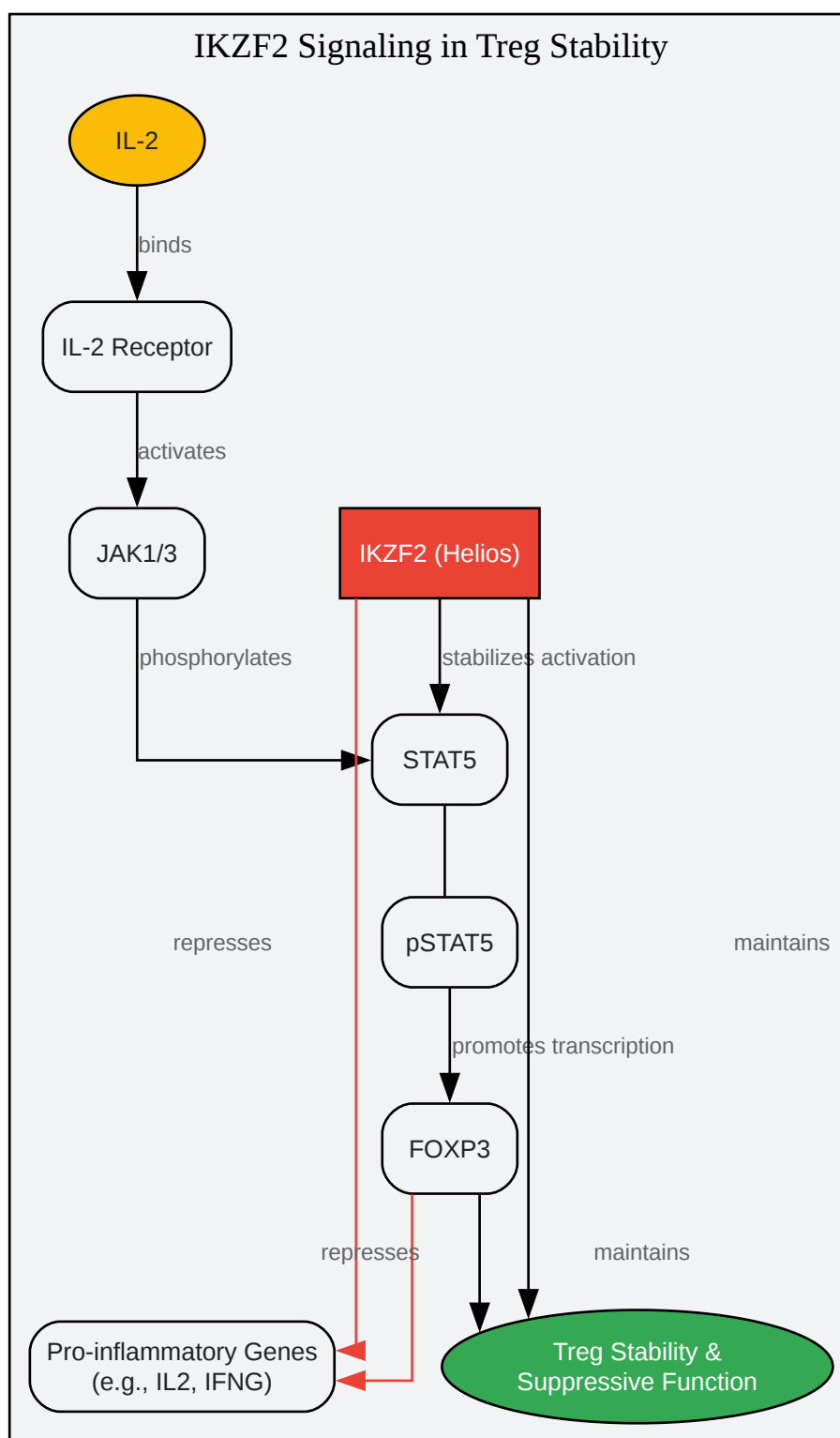
In vivo studies were conducted using a syngeneic MC38 tumor model in humanized CRBN (CRBNI391V) mice, which allows for the evaluation of immunomodulatory agents in an immune-competent setting.

Study Design	Treatment Groups	Key Findings	Reference
Monotherapy	Vehicle, PVTX-405 (30 mg/kg, p.o., daily)	Significant delay in MC38 tumor growth.	[2] [3]
Combination Therapy	PVTX-405, anti-PD1, PVTX-405 + anti-PD1	Combination therapy significantly increased animal survival and led to durable tumor regressions compared to either agent alone.	[2]
Combination Therapy	PVTX-405, anti-LAG3, PVTX-405 + anti-LAG3	Combination therapy significantly increased animal survival compared to anti-LAG3 alone.	[2]

These in vivo results demonstrate that **PVTX-405**, both as a single agent and in combination with immune checkpoint inhibitors, can effectively control tumor growth and improve survival, suggesting its potential to overcome resistance to immunotherapy.

In Vivo Efficacy Study Workflow





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